molecular formula C23H18F3N3O3 B2411495 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-00-7

3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2411495
CAS RN: 921798-00-7
M. Wt: 441.41
InChI Key: BGPPIKODIUCVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18F3N3O3 and its molecular weight is 441.41. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

Research on related compounds shows promising applications in nonlinear optical materials due to their significant third-order nonlinear optical properties. These properties are critical for developing optical limiters, switches, and other photonic devices. The study by Shettigar et al. (2009) on novel styryl dyes, including compounds with similar structures, highlighted their potential in device applications owing to their enhanced two-photon absorption phenomenon, which is pivotal for optical power limiting behaviors (Shettigar et al., 2009).

Pharmaceutical Applications

The compound's framework is closely related to those explored for therapeutic potentials, such as non-peptide antagonists for hormone receptors. For example, Sasaki et al. (2003) discovered a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, indicating that similar compounds could serve as potential therapeutic agents for treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Chemical Synthesis and Herbicidal Activities

Another aspect of research focuses on the synthesis methodologies and applications of pyrimidine diones in agriculture. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their herbicidal activities suggest that derivatives of the compound might possess valuable agrochemical properties. Huazheng (2013) demonstrated that some synthesized compounds exhibit significant herbicidal activities, which could be explored further for agricultural applications (Yang Huazheng, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is VEGFR-2 , a protein tyrosine kinase . Protein tyrosine kinases (PTKs) are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins . These enzymes play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

The compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition is achieved through the compound’s aromatic flat ring structure, which occupies the ATP-binding domain and engages in hydrogen bond interactions with the Cys919 residues in the hinge region . This interaction disrupts the normal function of VEGFR-2, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of VEGFR-2 affects the angiogenic pathway, which is crucial for the growth and development of new blood vessels . This disruption can lead to significant effects downstream, such as a reduction in HUVEC migratory potential, resulting in a significant disruption of wound healing patterns .

Result of Action

The compound’s action leads to significant cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis in certain cell lines . Moreover, the compound increases the caspase-3 level in certain cell lines, which is a crucial factor in the execution-phase of cell apoptosis .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O3/c1-32-18-9-7-15(8-10-18)13-29-21(30)20-19(6-3-11-27-20)28(22(29)31)14-16-4-2-5-17(12-16)23(24,25)26/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPPIKODIUCVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.